methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate
Overview
Description
Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets (such as the aforementioned kinases) and modulate their activity . This modulation can result in changes in the cell cycle and cell volume regulation, potentially leading to effects such as growth inhibition in cancer cells .
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the known targets of indazole derivatives, it can be inferred that this compound may have effects such as inhibiting cell growth, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzoic acid with hydrazine hydrate, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methyl-2H-indazole-6-carboxylate.
Reduction: Formation of 4-hydroxy-2-methyl-2H-indazole-6-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Properties
IUPAC Name |
methyl 4-hydroxy-2-methylindazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-5-7-8(11-12)3-6(4-9(7)13)10(14)15-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHABDDGDNFKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225054 | |
Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245215-48-8 | |
Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245215-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.